molecular formula C14H12F2N2O B7851712 1-Benzyl-3-(3,4-difluorophenyl)urea

1-Benzyl-3-(3,4-difluorophenyl)urea

Cat. No.: B7851712
M. Wt: 262.25 g/mol
InChI Key: CZQPYOUKMNARTK-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3,4-difluorophenyl)urea is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a urea moiety and a 3,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(3,4-difluorophenyl)urea can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with 3,4-difluorophenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(3,4-difluorophenyl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can occur at the benzyl or phenyl groups, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of benzyl alcohol or benzaldehyde.

  • Reduction: Formation of benzylamine or other reduced derivatives.

  • Substitution: Introduction of halogens, nitro groups, or other substituents on the benzyl or phenyl rings.

Scientific Research Applications

1-Benzyl-3-(3,4-difluorophenyl)urea has found applications in various scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities.

  • Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or antiviral agent.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Benzyl-3-(3,4-difluorophenyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-inflammatory agent, the compound may inhibit the activity of certain enzymes or receptors involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-Benzyl-3-(3,4-difluorophenyl)urea is structurally similar to other urea derivatives and benzyl compounds. Some similar compounds include:

  • N-Benzyl-N-(3,4-difluorophenyl)ethanediamide: This compound shares a similar structure but has an ethanediamide group instead of urea.

  • Benzamide, N-(4-fluorophenyl)-3-bromo-: This compound contains a bromo group and a fluorophenyl group, differing from the difluorophenyl group in this compound.

Uniqueness: this compound stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of the difluorophenyl group, in particular, can enhance its binding affinity to certain targets and improve its efficacy in various applications.

Properties

IUPAC Name

1-benzyl-3-(3,4-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O/c15-12-7-6-11(8-13(12)16)18-14(19)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQPYOUKMNARTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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